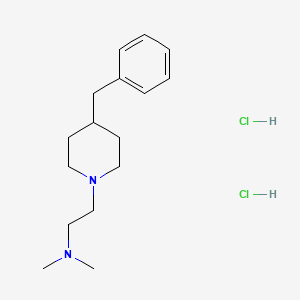

Pimetine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pimetinehydrochlorid ist eine Verbindung, die für ihre potenziellen therapeutischen Wirkungen bekannt ist, insbesondere bei der Behandlung neuropsychiatrischer Störungen und der Vorbeugung der Bildung atherosklerotischer Plaques . Es ist eine Hydrochloridsalzform von Pimetine, das die Produktion und Verwertung von sauren Mucopolysacchariden verändert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Pimetinehydrochlorid kann durch verschiedene Verfahren synthetisiert werden, die die Bildung von Piperidin-Derivaten beinhalten. Eine übliche Methode beinhaltet die Cyclisierung von Aldehyden mit 1,3-Dicarbonylverbindungen in Gegenwart von Ammoniak zur Bildung von Dihydropyridinen, die dann zu Piperidinen oxidiert werden . Eine weitere Methode beinhaltet die Verwendung von Phenylsilan, das die Bildung und Reduktion von Imin fördert, die Cyclisierung initiiert und das Piperidinon-Zwischenprodukt mit einem Eisenkomplex als Katalysator reduziert .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pimetinehydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden, wobei die Ausbeute und Reinheit optimiert werden. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich, um eine Produktion von hoher Qualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pimetine hydrochloride can be synthesized through various methods involving the formation of piperidine derivatives. One common method involves the cyclization of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia to form dihydropyridines, which are then oxidized to yield piperidines . Another method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pimetinehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umlagerung von Dihydropyridinen zu Piperidinen.

Reduktion: Reduktion von Imin-Zwischenprodukten zur Bildung von Piperidin-Derivaten.

Substitution: Nucleophile Substitutionsreaktionen, die halogenierte Pyridine beinhalten

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Phenylsilan und Eisenkomplexe werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierte Pyridine reagieren mit Nucleophilen wie Hydrazin

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Piperidine, die wichtige Zwischenprodukte bei der Synthese von Pimetinehydrochlorid sind .

Wissenschaftliche Forschungsanwendungen

Pimetinehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Studien zu seinen Auswirkungen auf saure Mucopolysaccharide und potenziellen neuroprotektiven Eigenschaften.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten.

Wirkmechanismus

Pimetinehydrochlorid entfaltet seine Wirkung durch die Veränderung der Produktion und Verwertung von sauren Mucopolysacchariden, die essentielle Bestandteile der extrazellulären Matrix sind. Diese Veränderung kann dazu beitragen, die Bildung atherosklerotischer Plaques zu blockieren und neuroprotektive Wirkungen bei neuropsychiatrischen Störungen zu erzielen . Die genauen molekularen Ziele und Wege, die beteiligt sind, werden noch untersucht, aber es wird angenommen, dass es mit verschiedenen Enzymen und Rezeptoren interagiert, die am Mucopolysaccharid-Stoffwechsel beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Pimetinehydrochlorid ähnelt anderen Piperidin-Derivaten wie Cimetidin und Famotidin, die als Histamin-H2-Rezeptor-Antagonisten eingesetzt werden . Pimetinehydrochlorid ist einzigartig in seiner Fähigkeit, die Produktion und Verwertung von sauren Mucopolysacchariden zu verändern, was es potenziell nützlich macht, um Atherosklerose zu verhindern und neuropsychiatrische Störungen zu behandeln . Andere ähnliche Verbindungen umfassen:

Cimetidin: Wird zur Behandlung von Magengeschwüren und gastroösophagealen Refluxkrankheiten eingesetzt.

Famotidin: Ein weiterer Histamin-H2-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Pimetinehydrochlorid zeichnet sich durch seinen einzigartigen Wirkungsmechanismus und seine potenziellen therapeutischen Anwendungen aus, die über die typischen H2-Rezeptor-Antagonisten hinausgehen.

Eigenschaften

CAS-Nummer |

4991-68-8 |

|---|---|

Molekularformel |

C16H28Cl2N2 |

Molekulargewicht |

319.3 g/mol |

IUPAC-Name |

2-(4-benzylpiperidin-1-yl)-N,N-dimethylethanamine;dihydrochloride |

InChI |

InChI=1S/C16H26N2.2ClH/c1-17(2)12-13-18-10-8-16(9-11-18)14-15-6-4-3-5-7-15;;/h3-7,16H,8-14H2,1-2H3;2*1H |

InChI-Schlüssel |

XZRWNULNYWMWBM-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCN1CCC(CC1)CC2=CC=CC=C2.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)

![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)

![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)

![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)